

Spectroscopic Profile of 4-(3-Hydroxyphenyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: **4-(3-Hydroxyphenyl)piperidine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, **4-(3-Hydroxyphenyl)piperidine**. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting the central nervous system. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

While a complete set of experimentally-derived spectra for **4-(3-Hydroxyphenyl)piperidine** is not readily available in the public domain, the following tables summarize the available predicted and expected spectroscopic characteristics. This data provides a foundational fingerprint for the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

Experimental ¹H NMR data for **4-(3-Hydroxyphenyl)piperidine** is not currently available in public spectral databases. However, based on the structure, the following proton environments are expected:

- Aromatic Protons: Signals corresponding to the four protons on the phenyl ring.

- **Piperidine Ring Protons:** A series of signals for the nine protons on the piperidine ring, including the methine proton at the C4 position and the methylene protons at the C2, C3, C5, and C6 positions.
- **Hydroxyl and Amine Protons:** Signals for the phenolic hydroxyl group (-OH) and the secondary amine group (-NH) of the piperidine ring. The chemical shifts of these protons are sensitive to solvent and concentration.

¹³C NMR (Carbon-13 NMR):

The following table presents predicted ¹³C NMR chemical shifts.

Atom No.	Chemical Shift (ppm)
C1'	156.0
C2'	114.0
C3'	129.8
C4'	117.0
C5'	119.0
C6'	115.0
C4	42.0
C3, C5	34.0
C2, C6	46.0

Note: This data is based on computational predictions and should be confirmed by experimental analysis.

Table 2: Infrared (IR) Spectroscopy Data

Expected characteristic absorption bands for **4-(3-Hydroxyphenyl)piperidine** are listed below.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Phenol)	3400-3200	Strong, Broad
N-H Stretch (Amine)	3400-3250	Moderate
C-H Stretch (Aromatic)	3100-3000	Moderate
C-H Stretch (Aliphatic)	3000-2850	Strong
C=C Stretch (Aromatic)	1600-1450	Moderate
C-N Stretch (Amine)	1250-1020	Moderate
C-O Stretch (Phenol)	1260-1180	Strong

Table 3: Mass Spectrometry (MS) Data

The expected mass spectral data for **4-(3-Hydroxyphenyl)piperidine** is as follows.

Ion	m/z (expected)
[M] ⁺	177.1154
[M+H] ⁺	178.1232

Note: Fragmentation patterns will be dependent on the ionization technique employed.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds like **4-(3-Hydroxyphenyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(3-Hydroxyphenyl)piperidine** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts of labile protons (OH and NH).

- Instrument: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width should encompass the expected range of chemical shifts (typically 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The spectral width should cover the expected range for carbon chemical shifts (typically 0-160 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-(3-Hydroxyphenyl)piperidine** sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

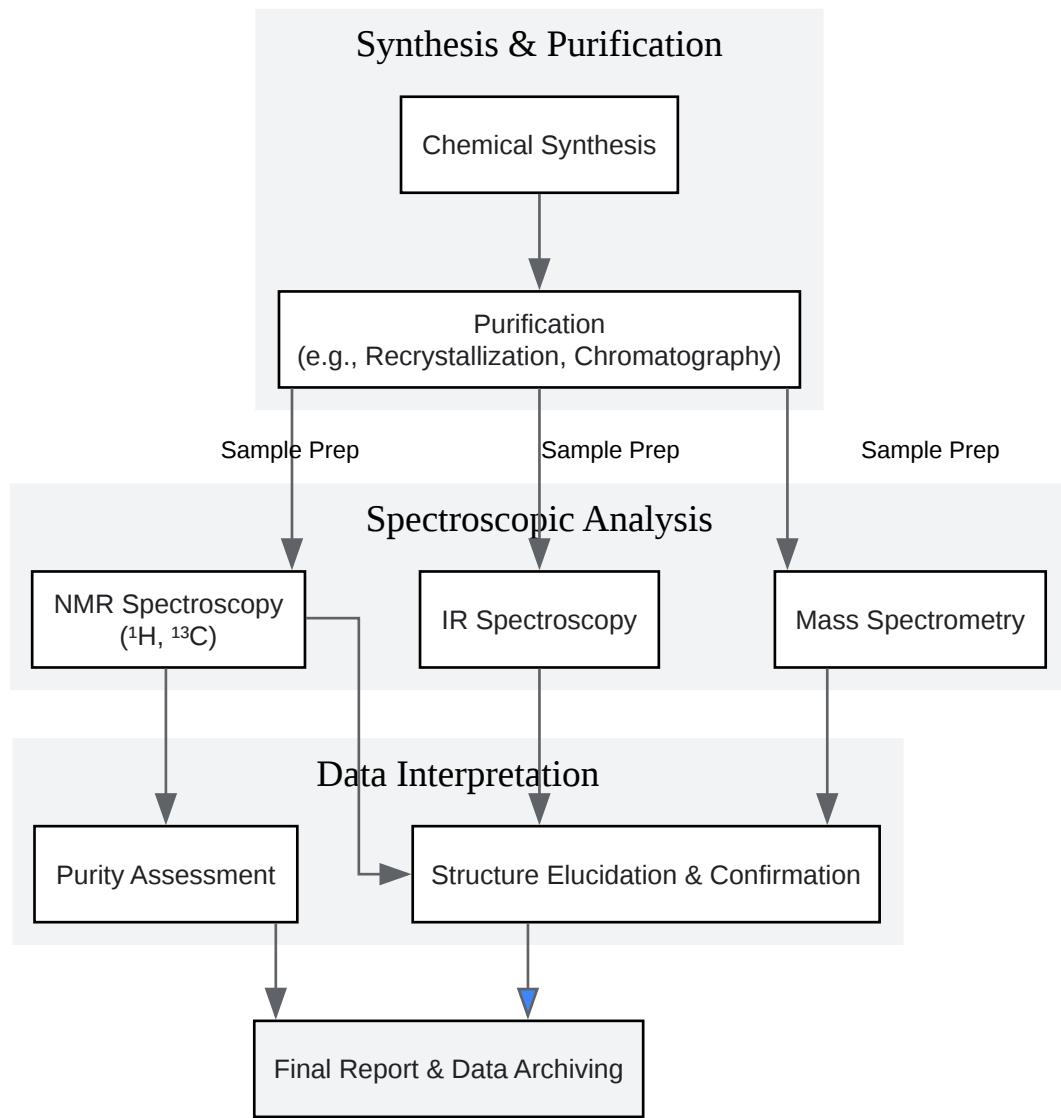
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **4-(3-Hydroxyphenyl)piperidine** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- ESI-MS Acquisition (for accurate mass and molecular ion):
 - Infuse the sample solution directly into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - High-resolution mass spectrometry can be used to determine the elemental composition.
- EI-MS Acquisition (for fragmentation pattern):
 - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
 - A standard electron energy of 70 eV is typically used to induce fragmentation.
 - The resulting mass spectrum will show the molecular ion ($[\text{M}]^+$) and a characteristic pattern of fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **4-(3-Hydroxyphenyl)piperidine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **4-(3-Hydroxyphenyl)piperidine**.

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